Avoparcin-beta
Overview
Description
Avoparcin-beta is a glycopeptide antibiotic that belongs to the vancomycin group. It is structurally related to vancomycin and is primarily used as an antibacterial growth-promoting additive in animal feed. This compound is known for its effectiveness against Gram-positive bacteria by inhibiting cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avoparcin-beta is synthesized through a complex process involving the fermentation of the actinomycete Amycolatopsis coloradensis. The fermentation process produces a mixture of α-avoparcin and β-avoparcin, which are then separated and purified . The synthetic route involves the use of various reagents and conditions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of this compound. The purification process includes techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Avoparcin-beta undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include modified this compound derivatives with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .
Scientific Research Applications
Avoparcin-beta has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Investigated for its interactions with bacterial cell wall precursors and its role in inhibiting cell wall synthesis.
Medicine: Explored for its potential use in treating infections caused by Gram-positive bacteria, especially in cases where other antibiotics are ineffective.
Industry: Used as a growth-promoting additive in animal feed to enhance livestock productivity.
Mechanism of Action
Avoparcin-beta exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of the bacterial cell wall precursor, lipid II. This binding inhibits the cross-linking of peptidoglycan chains, which is essential for cell wall synthesis. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Vancomycin: Structurally similar to avoparcin-beta and used to treat Gram-positive bacterial infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Telavancin, Dalbavancin, and Oritavancin: Semi-synthetic derivatives of vancomycin with broader spectra of activity and improved pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its specific structural modifications, which include an additional chlorine atom compared to α-avoparcin. This modification enhances its binding affinity to bacterial cell wall precursors, making it more effective against certain bacterial strains .
Properties
IUPAC Name |
(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H101Cl2N9O36/c1-30-67(107)46(92)25-58(125-30)131-52-27-53-45(91)19-37(52)20-48-80(117)99-65(86(123)124)43-23-39(103)24-51(106)60(43)42-17-35(9-15-49(42)104)62(82(119)95-48)96-84(121)64-38-21-54(78(55(22-38)130-53)136-89-79(74(114)71(111)57(29-102)133-89)134-59-26-47(93)68(108)31(2)126-59)128-40-13-7-34(8-14-40)77(135-88-76(116)73(113)70(110)56(28-101)132-88)66(85(122)97-63(83(120)98-64)36-10-16-50(105)44(90)18-36)100-81(118)61(94-4)33-5-11-41(12-6-33)129-87-75(115)72(112)69(109)32(3)127-87/h5-19,21-24,27,30-32,46-48,56-59,61-77,79,87-89,94,101-116H,20,25-26,28-29,92-93H2,1-4H3,(H,95,119)(H,96,121)(H,97,122)(H,98,120)(H,99,117)(H,100,118)(H,123,124)/t30-,31-,32-,46+,47+,48-,56-,57+,58-,59-,61-,62+,63-,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDGWYZIKZSQE-ZUWMJMDKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H101Cl2N9O36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016502 | |
Record name | Avoparcin-beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1943.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73957-87-6 | |
Record name | Avoparcin-beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073957876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avoparcin-beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avoparcin α, 49-chloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVOPARCIN-.BETA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W47D7146JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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